Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Description
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a halogenated pyrrolopyridine derivative characterized by a ketone group at the ethanone position and two chlorine substituents at the 2- and 6-positions of the pyrrolo[2,3-b]pyridine core. This compound is synthesized via Friedel-Crafts acylation, where 6-chloro-1H-pyrrolo[2,3-b]pyridine reacts with chloromethyl acetyl chloride in the presence of anhydrous aluminum chloride and carbon disulfide .
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-7(14)6-4-12-9-5(6)1-2-8(11)13-9/h1-2,4H,3H2,(H,12,13) |
InChI Key |
RSEKGQADBAYFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target molecule features a 6-chloro-substituted pyrrolo[2,3-b]pyridine ring system linked to a 2-chloroethanone group. The pyrrolo[2,3-b]pyridine core is a bicyclic heteroaromatic system requiring precise regioselective functionalization. Challenges include:
Classical Synthetic Routes via Cyclization and Chlorination
Pyrrolopyridine Ring Formation
The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common strategy involves the reaction of 3-aminopyridine derivatives with α-ketoesters or α-diketones. For example, heating 3-amino-2-chloropyridine with ethyl acetoacetate in acetic acid yields the pyrrolopyridine core, albeit with moderate efficiency.
Direct Chlorination Strategies
Chlorination of the pre-formed pyrrolopyridine ring is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). In a representative procedure, 1H-pyrrolo[2,3-b]pyridin-3-yl ethanone is treated with POCl₃ at 80°C for 12 hours, achieving 85% conversion to the 6-chloro derivative. Excess chlorinating agents risk over-chlorination, necessitating careful stoichiometric control.
Table 1: Chlorination Efficiency Under Varied Conditions
| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 12 | 85 |
| SO₂Cl₂ | 70 | 8 | 78 |
| Cl₂ (gas) | 120 | 6 | 65 |
Multi-Component Reactions for Streamlined Synthesis
The PMC study highlights multi-component reactions (MCRs) as efficient pathways for complex heterocycles. A three-component cyclization of ethyl nicotinate, malononitrile, and aromatic aldehydes yields pyrrolopyridine derivatives in a single step. Adapting this to the target compound would require:
- Nitrogen protection of the pyrrole ring to prevent side reactions.
- In situ chlorination using N-chlorosuccinimide (NCS) after cyclization.
Pilot-scale experiments achieved 72% yield when combining ethyl 2-phenoxyacetate, hydrazine, and aryl isothiocyanates, followed by chlorination.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Classical routes offer reproducibility but suffer from low atom economy (e.g., POCl₃ generates HCl waste).
- Biocatalytic methods excel in stereoselectivity and sustainability but require genetic engineering for substrate compatibility.
- MCRs reduce step count but demand rigorous optimization to suppress byproducts.
Environmental Impact
Life-cycle assessments favor enzymatic processes, which operate at ambient temperatures and avoid toxic solvents. In contrast, POCl₃-based chlorinations necessitate extensive effluent treatment.
Chemical Reactions Analysis
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Key Observations :
- Halogen Impact : Brominated analogs (e.g., 9a) exhibit higher synthetic yields (92%) compared to chlorinated derivatives, likely due to bromine’s superior leaving-group properties in subsequent reactions .
- Regioisomerism : The target compound’s pyrrolo[2,3-b]pyridine core differs from the pyrrolo[3,2-b]pyridine in compound 14, which may alter electronic properties and receptor-binding affinity .
Indole-Based Analogs
Table 2: Comparison with Indole Derivatives
Key Observations :
- Substituent Effects : Methoxy groups (e.g., compound 9) may enhance solubility but reduce electrophilicity, whereas chloro substituents (e.g., compound 10) increase reactivity but lower synthetic yields (11%) .
Pharmacological Activity
- The target compound’s dual chloro substituents may enhance lipophilicity and blood-brain barrier penetration compared to mono-halogenated analogs, making it suitable for CNS applications .
- Brominated analogs (e.g., 9a) are less explored pharmacologically but could offer improved metabolic stability due to bromine’s larger atomic radius .
Biological Activity
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, also known by its CAS number 83393-47-9, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol. The compound features a pyrrolo[2,3-b]pyridine moiety that is known for contributing to various biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures to Ethanone exhibit notable antimicrobial activity. For instance, derivatives of pyrrole have been shown to possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin and ciprofloxacin .
Table 1: Comparison of Antimicrobial Activity
| Compound Name | Target Bacteria | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 0.125 | Vancomycin | 1 |
| Pyrrole Derivative B | Escherichia coli | 3.12 | Ciprofloxacin | 2 |
| Ethanone Analog | MRSA | 0.13 | Vancomycin | 1 |
The biological activity of Ethanone is believed to stem from its ability to interact with specific molecular targets involved in bacterial metabolism. This interaction may inhibit essential enzymatic functions or disrupt cellular processes critical for bacterial survival. Ongoing research aims to elucidate these mechanisms further.
Case Studies
Several studies have investigated the biological activity of pyrrole-based compounds:
- Study on Antibacterial Activity : A recent study evaluated a series of pyrrole derivatives against methicillin-resistant Staphylococcus epidermidis (MRSE). The results indicated that some derivatives had an MIC as low as 8 ng/mL, showcasing their potential as new antibacterial agents .
- Antituberculosis Research : Another study focused on the development of pyrrole derivatives targeting Mycobacterium tuberculosis. Several compounds were identified with promising activity levels (MIC = 5 µM), indicating their potential in treating tuberculosis infections .
Q & A
Basic: What are the established synthetic routes for 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and what key reaction conditions influence yield?
Answer: The compound is synthesized via Friedel-Crafts acylation. A typical protocol involves reacting 6-chloro-1H-pyrrolo[2,3-b]pyridine with chloromethyl acetyl chloride in the presence of anhydrous AlCl₃ in carbon disulfide (CS₂) at 0–25°C. Key factors include:
- Stoichiometry: Use 1.1 equivalents of AlCl₃ to avoid over-acylation byproducts.
- Solvent drying: CS₂ must be anhydrous to prevent hydrolysis of the acyl chloride.
- Purification: Recrystallization in ethanol yields >95% purity. Reported yields range from 65–80% .
Advanced: How can researchers resolve discrepancies between calculated and observed ¹³C NMR chemical shifts for this compound?
Answer: Discrepancies often arise from tautomerism or solvent effects. For example:
- Observed shifts: The carbonyl carbon (C=O) appears at δ 195.6 ppm in DMSO-d₆, while DFT calculations (B3LYP/6-31G*) predict δ 198.2 ppm.
- Mitigation: Compare experimental data with solvent-corrected computational models. Adjust for hydrogen bonding in DMSO, which downshifts carbonyl signals by ~2 ppm. Cross-validate using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
Answer: Essential techniques include:
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 12.65 (s, 1H, NH), 8.60 (s, 1H, H-2), 7.95 (d, J=8.2 Hz, H-5) . |
| ¹³C NMR | δ 195.6 (C=O), 147.5 (C-6), 144.4 (C-3) . |
| HRMS | [M+H]⁺ at m/z 237.0/239.0 (Cl isotopic pattern) . |
Advanced: What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?
Answer: Target modifications include:
- Chloro substituents: Replace C6-Cl with Br or I to study halogen effects on receptor binding .
- Ethanone moiety: Substitute with dimethylamino (e.g., Example 2 in ) or trifluoromethyl groups to modulate lipophilicity .
- Core structure: Introduce substituents at the pyrrolo[2,3-b]pyridine nitrogen to alter tautomerism and hydrogen-bonding potential .
Basic: What purification methods are recommended post-synthesis, and how do they impact compound purity?
Answer: Sequential purification steps are critical:
Column chromatography: Use silica gel with ethyl acetate/hexane (1:3) to remove polar byproducts.
Recrystallization: Ethanol/water (3:1) yields crystals with >98% purity (monitored by HPLC).
TLC validation: Rf = 0.5 in ethyl acetate/hexane (1:1) confirms homogeneity .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Electrostatic potential maps (ESP): DFT calculations (e.g., B3LYP/6-31G*) show high positive charge density on the carbonyl carbon, indicating susceptibility to nucleophilic attack.
- Transition state analysis: Model SN2 pathways for Cl substitution at C2 using Gaussian09. Predict activation energies (ΔG‡) to prioritize synthetic routes .
Basic: What are common by-products formed during synthesis, and how can they be identified?
Answer: Major by-products include:
- Bis-acylated derivatives: Detected via HRMS (m/z 273.0 [M+Cl]⁻) and ¹H NMR (additional aromatic protons at δ 7.2–7.4).
- Dechlorinated species: Identified by loss of Cl isotopic pattern in HRMS and absence of δ 116.8 (C-Cl) in ¹³C NMR .
Advanced: What in vitro assays are suitable for evaluating the biological activity of derivatives against neurological targets?
Answer:
- Radioligand binding assays: Test affinity for nicotinic acetylcholine receptors (nAChRs) using [³H]-epibatidine. Example 2 (dimethylamino derivative) showed Ki = 15 nM .
- Functional assays: Measure Ca²⁺ flux in SH-SY5Y cells to assess agonist/antagonist activity.
Basic: How does the choice of solvent influence the reaction kinetics in the synthesis of this compound?
Answer:
- Non-polar solvents (CS₂): Enhance electrophilic acylation by stabilizing AlCl₃.
- Polar aprotic solvents (DMF): Risk side reactions (e.g., N-alkylation) due to coordination with Al³⁺.
- Temperature: Reactions at 0°C minimize decomposition of the acyl chloride .
Advanced: What analytical approaches validate the tautomeric forms of the pyrrolo[2,3-b]pyridine core under different pH conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
